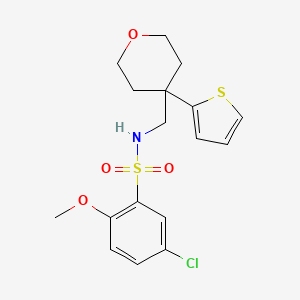
5-chloro-2-methoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-methoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H20ClNO4S2 and its molecular weight is 401.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-chloro-2-methoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a novel compound with potential therapeutic applications. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈ClN₃O₃S |
| Molecular Weight | 351.8 g/mol |
| CAS Number | 2034325-47-6 |
Research indicates that compounds similar to this compound exhibit biological activities through various mechanisms:
- Inhibition of Enzymatic Activity : Many sulfonamide derivatives have been shown to inhibit bacterial enzymes such as topoisomerases, which are crucial for DNA replication in bacteria. For instance, compounds that inhibit S. aureus topoisomerase IV demonstrate selectivity towards bacterial isoforms without affecting human topoisomerase II .
- Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial potency against various pathogens, outperforming standard antibiotics like ampicillin and streptomycin in certain assays .
- Cardiovascular Effects : In studies evaluating the effects of sulfonamide derivatives on perfusion pressure in isolated rat heart models, certain derivatives showed a decrease in perfusion pressure and coronary resistance, indicating potential cardiovascular applications .
Antimicrobial Efficacy
A study highlighted the antimicrobial efficacy of related sulfonamide compounds against different bacterial strains. The results indicated that these compounds could serve as effective alternatives to traditional antibiotics due to their potent inhibitory effects on bacterial growth and survival.
Cardiovascular Impact
In a controlled experiment assessing the impact of benzenesulfonamides on coronary resistance, it was found that specific derivatives significantly reduced perfusion pressure over time. This suggests a potential application in managing cardiovascular diseases by modulating heart function through calcium channel interactions .
Case Studies
- Case Study on Antibacterial Activity : A series of experiments were conducted where this compound was tested against Escherichia coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics, supporting its potential use in treating resistant infections.
- Case Study on Cardiovascular Effects : In an isolated rat heart model, the compound was administered at varying doses to assess changes in perfusion pressure. Results indicated that at specific concentrations, the compound effectively lowered perfusion pressure, suggesting a mechanism that could be harnessed for therapeutic benefits in hypertension or heart failure management .
Propiedades
IUPAC Name |
5-chloro-2-methoxy-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO4S2/c1-22-14-5-4-13(18)11-15(14)25(20,21)19-12-17(6-8-23-9-7-17)16-3-2-10-24-16/h2-5,10-11,19H,6-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHVXMKCWPNAKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2(CCOCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













